(1R,3R,4R)-(-)-3,5-Dinitrobenzoate Menthol
Description
Contextualization of Menthol (B31143) Derivatives in Asymmetric Organic Chemistry
Menthol, a naturally occurring cyclic monoterpene alcohol, and its derivatives are widely employed as chiral auxiliaries in asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation to favor the formation of one enantiomer or diastereomer over others. The inherent chirality of the menthol framework provides a biased steric environment, influencing the approach of reagents to the reactive center. This strategy has been successfully applied to a variety of chemical reactions, including Diels-Alder reactions, alkylations, and aldol (B89426) additions, enabling the synthesis of complex chiral molecules with high stereoselectivity. The effectiveness of menthol-based auxiliaries often stems from their rigid cyclohexane (B81311) conformation, which effectively shields one face of the molecule, thereby directing incoming reactants to the opposite face.
Role of 3,5-Dinitrobenzoate (B1224709) Esters in Advanced Chemical Research
The 3,5-dinitrobenzoate moiety plays a crucial role in chemical research, primarily as a derivatizing agent for alcohols. The reaction of an alcohol with 3,5-dinitrobenzoyl chloride results in the formation of a stable, crystalline ester. These derivatives are particularly valuable for several reasons. Firstly, they often possess sharp melting points, which can be used for the identification and characterization of unknown alcohols. Secondly, the presence of the two nitro groups on the aromatic ring makes these derivatives highly amenable to purification by chromatography and enhances their visibility under UV detection.
Furthermore, in the context of stereochemistry, the formation of 3,5-dinitrobenzoate esters from chiral alcohols can facilitate the separation of enantiomers. By reacting a racemic alcohol with a chiral derivatizing agent, a mixture of diastereomers is formed, which can often be separated by techniques such as fractional crystallization or chromatography. While 3,5-dinitrobenzoic acid itself is not chiral, its esterification with a chiral alcohol like menthol results in a diastereomeric compound that can be used in further stereoselective transformations or for analytical purposes.
Specific Academic Relevance of (1R,3R,4R)-(-)-3,5-Dinitrobenzoate Menthol as a Model System
This compound, with the specific stereochemistry of (-)-menthol, serves as a valuable compound in synthetic and analytical chemistry. It is recognized as an intermediate in the synthesis of other menthol isomers, such as (±)-Neoisomenthol. cymitquimica.com Its formation and reactions provide a practical context for studying the principles of stereoisomerism and reaction mechanisms.
The compound is also utilized in the chemoselective acylation of alkyl and aryl alcohols. cymitquimica.com This application highlights its role in protecting group chemistry and in the selective modification of complex molecules containing multiple hydroxyl groups. The well-defined stereochemistry of the menthyl portion of the molecule allows researchers to investigate the influence of a chiral environment on the course of acylation reactions. While extensive research detailing its use as a model system in a wide array of asymmetric reactions is not broadly published, its fundamental structure and the known utility of its constituent parts make it a subject of academic interest for demonstrating principles of stereoselective synthesis and chemical analysis.
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₂N₂O₆ |
| Molecular Weight | 350.37 g/mol |
| Appearance | Solid (presumed) |
| Stereochemistry | (1R,3R,4R) at the menthyl moiety |
General Reaction Scheme for the Synthesis of Menthyl Esters
| Reactants | Reagents/Conditions | Product |
|---|---|---|
| Menthol + Carboxylic Acid | Acid catalyst (e.g., H₂SO₄) or coupling agent (e.g., DCC) | Menthyl Ester + H₂O |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C32H36O8Si |
|---|---|
Molecular Weight |
576.7 g/mol |
IUPAC Name |
7-[(2S,5R)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-methylchromen-2-one |
InChI |
InChI=1S/C32H36O8Si/c1-20-17-27(33)39-25-18-21(15-16-24(20)25)38-31-30(36)29(35)28(34)26(40-31)19-37-41(32(2,3)4,22-11-7-5-8-12-22)23-13-9-6-10-14-23/h5-18,26,28-31,34-36H,19H2,1-4H3/t26?,28-,29?,30?,31+/m0/s1 |
InChI Key |
YTHDSJIOVBDTQV-OFMPIAEOSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3C(C([C@H](C(O3)CO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)O)O)O |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)O)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Direct and Indirect Esterification Strategies for (1R,3R,4R)-(-)-3,5-Dinitrobenzoate Menthol (B31143) Synthesis
The formation of the ester linkage between (-)-menthol and 3,5-dinitrobenzoic acid is the cornerstone of this synthesis. The methodologies range from traditional, high-yielding routes to contemporary green chemistry alternatives that prioritize safety and environmental considerations.
The most established and widely utilized method for preparing 3,5-dinitrobenzoate (B1224709) esters of alcohols, including menthol, involves a two-step process. nih.govtandfonline.com First, 3,5-dinitrobenzoic acid is converted to its more reactive acyl chloride derivative, 3,5-dinitrobenzoyl chloride. tandfonline.com This activation is typically accomplished using aggressive chlorinating agents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). nih.govresearchgate.net
The resulting 3,5-dinitrobenzoyl chloride is then reacted with (1R,3R,4R)-(-)-menthol. nih.gov This esterification reaction is commonly performed in the presence of a base, such as pyridine, which serves to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction. tandfonline.com This method is highly effective and is a standard procedure for creating crystalline derivatives of alcohols for characterization, particularly for determining melting points. nih.gov
Acid Chloride Formation: 3,5-Dinitrobenzoic Acid + PCl₅ (or SOCl₂) → 3,5-Dinitrobenzoyl Chloride + POCl₃ + HCl (or SO₂ + HCl)
Esterification: 3,5-Dinitrobenzoyl Chloride + (-)-Menthol → (1R,3R,4R)-(-)-3,5-Dinitrobenzoate Menthol + HCl
While effective, this conventional route has significant drawbacks related to the use of hazardous reagents and the production of toxic and corrosive byproducts like phosphorus oxychloride (POCl₃), HCl, and sulfur dioxide (SO₂). nih.gov
In response to the environmental and safety concerns of conventional methods, green chemistry approaches have been developed for the synthesis of 3,5-dinitrobenzoates. These methods focus on direct esterification, avoiding the need for preparing the acyl chloride intermediate. nih.gov
A prominent green methodology involves the direct reaction of an alcohol with 3,5-dinitrobenzoic acid under microwave-assisted conditions. nih.govresearchgate.net This technique significantly reduces reaction times and often improves energy efficiency. libretexts.org The reaction is typically catalyzed by a few drops of concentrated sulfuric acid. nih.govresearchgate.net This approach eliminates the use of PCl₅ or SOCl₂ and their associated harmful byproducts. nih.gov
Another sustainable strategy employs ionic liquids, such as 1-butyl-3-methylimidazolium hydrogen sulfate (B86663) ([bmim]HSO₄), as both a solvent and a catalyst under microwave irradiation. This method provides a benign and direct conversion of alcohols to their corresponding 3,5-dinitrobenzoates, with the reaction mixture being easily worked up by adding ice-cold water to precipitate the product. tandfonline.com
These green methods align with the principles of sustainable chemistry by reducing hazardous waste and improving safety, making them attractive alternatives for both academic laboratories and industrial applications. nih.govtandfonline.com
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Conventional | (-)-Menthol, 3,5-Dinitrobenzoyl Chloride (from 3,5-Dinitrobenzoic Acid + PCl₅/SOCl₂), Pyridine | Stirring, often on a warm water bath | High yield, well-established | Use of hazardous reagents (PCl₅, SOCl₂), toxic byproducts (POCl₃, SO₂, HCl) |
| Microwave-Assisted (Acid Catalysis) | (-)-Menthol, 3,5-Dinitrobenzoic Acid, conc. H₂SO₄ | Microwave irradiation | Fast, avoids hazardous reagents and byproducts, energy efficient | Requires microwave reactor |
| Microwave-Assisted (Ionic Liquid) | (-)-Menthol, 3,5-Dinitrobenzoic Acid, (bmim)HSO₄ | Microwave irradiation (e.g., 3 min at 70°C) | Benign, direct conversion, avoids hazardous reagents | Ionic liquids can be expensive |
Advanced Synthesis of Chiral Menthol and Related Stereoisomers as Precursors
The stereochemistry of the final product is dictated by the starting menthol. Levorotatory menthol, or (-)-menthol, is the most common naturally occurring isomer and the key precursor for this compound. Advanced synthetic methods have been developed to produce enantiomerically pure menthol and its derivatives on an industrial scale.
One of the most successful industrial applications of asymmetric catalysis is the Takasago process for the synthesis of (-)-menthol. researchgate.netwikipedia.org This process, operational since the 1980s, utilizes a rhodium catalyst complexed with a chiral phosphine (B1218219) ligand, 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP). wikipedia.orgdss.go.th
The key steps of the Takasago process are:
Amine Formation: Myrcene, a renewable starting material, reacts with diethylamine (B46881) in the presence of a lithium catalyst to form N,N-diethylgeranylamine. researchgate.netresearchgate.net
Asymmetric Isomerization: The crucial step involves the isomerization of the achiral allylic amine to the chiral (R)-citronellal enamine. This reaction is catalyzed by a Rhodium-(S)-BINAP complex and proceeds with outstanding enantioselectivity, achieving 96-99% enantiomeric excess (ee). wikipedia.orgdss.go.th
Hydrolysis: The resulting enamine is hydrolyzed to yield (R)-(+)-citronellal. researchgate.net
Cyclization: An intramolecular ene reaction of (+)-citronellal, catalyzed by a Lewis acid such as zinc bromide, forms (-)-isopulegol (B1672291). researchgate.netresearchgate.net
Hydrogenation: Finally, the double bond in (-)-isopulegol is hydrogenated to afford (-)-menthol. researchgate.net
This process is a landmark in green and sustainable chemistry, using a renewable feedstock and a highly efficient catalytic system to produce a single enantiomer on a large scale. researchgate.net
| Step | Starting Material | Key Reagent/Catalyst | Product | Key Feature |
| 1 | Myrcene | Diethylamine, Lithium catalyst | N,N-Diethylgeranylamine | Addition reaction |
| 2 | N,N-Diethylgeranylamine | Rhodium-(S)-BINAP complex | (R)-Citronellal enamine | Asymmetric isomerization (96-99% ee) |
| 3 | (R)-Citronellal enamine | Water (Hydrolysis) | (R)-(+)-Citronellal | Conversion to aldehyde |
| 4 | (R)-(+)-Citronellal | Zinc Bromide (Lewis Acid) | (-)-Isopulegol | Intramolecular ene reaction (cyclization) |
| 5 | (-)-Isopulegol | H₂, Nickel catalyst | (-)-Menthol | Hydrogenation |
The well-defined stereochemistry of (-)-menthol makes it an excellent starting material for the stereospecific synthesis of other chiral compounds. The synthesis of (-)-menthyl carbinol provides an example of such a transformation. In this synthesis, (-)-menthol is first converted to (-)-menthyl chloride with retention of configuration using the Lucas reagent (HCl + ZnCl₂). The Grignard reagent is then formed from the chloride and reacted with formaldehyde (B43269) to stereospecifically produce (-)-menthyl carbinol. nih.gov
Another common derivative is (-)-menthyl acetate, which can be synthesized by the esterification of (-)-menthol. The choice of acetylating agent can influence the effectiveness of the reaction, with acetyl chloride generally being more reactive than acetic anhydride (B1165640) or acetic acid. researchgate.net These reactions proceed with retention of the stereochemistry at the menthol core.
Furthermore, (-)-menthol is frequently employed as a chiral auxiliary for the resolution of racemic mixtures. For instance, a racemic carboxylic acid can be esterified with (-)-menthol to form a mixture of diastereomeric menthyl esters. rsc.org Since diastereomers have different physical properties, they can be separated by techniques like fractional crystallization or chromatography. rsc.orgresearchgate.net After separation, the desired enantiomer of the carboxylic acid can be liberated by hydrolyzing the ester, thus achieving a chiral resolution. rsc.org
Beyond its direct use, (-)-menthol serves as a precursor for the synthesis of other valuable chiral auxiliaries. These auxiliaries are covalently attached to a substrate to direct a subsequent stereoselective reaction. One notable example is (-)-8-phenylmenthol (B56881).
The synthesis of (-)-8-phenylmenthol starts from either (+)-pulegone or (-)-menthone. A key step involves the addition of a phenyl Grignard reagent (phenylmagnesium bromide) to the carbonyl group of the precursor. This addition occurs with high diastereoselectivity, controlled by the existing stereocenters in the menthone framework. Subsequent workup yields 8-phenylmenthol. This auxiliary has proven effective in controlling the stereochemistry of various reactions, including the diastereoselective synthesis of vinylcyclopropane (B126155) derivatives from α,β-unsaturated esters. researchgate.net
The bulky phenyl group in 8-phenylmenthol provides enhanced steric hindrance compared to menthol itself, leading to higher levels of stereocontrol in asymmetric transformations. Other derivatives, such as menthyl phosphinates, have also been developed and used as versatile intermediates for the synthesis of P-stereogenic compounds. beilstein-journals.org
Derivatization Pathways Involving the Dinitrobenzoate Moiety in Organic Synthesis
The 3,5-dinitrobenzoate group, due to its electronic properties, can influence the reactivity of the ester linkage and serve as a versatile handle for further chemical modifications. The electron-withdrawing nature of the two nitro groups makes the carbonyl carbon of the ester highly electrophilic and susceptible to nucleophilic attack. This characteristic is central to its application in derivatization pathways.
Chemoselective Acylation Reactions with Carboxylic Acid Anhydrides
While direct chemoselective acylation of the dinitrobenzoate moiety in this compound by a carboxylic acid anhydride is not a commonly reported transformation, the principles of nucleophilic acyl substitution govern the reactivity of such esters. In a hypothetical reaction, a nucleophile would attack the carbonyl carbon of the dinitrobenzoate group. For a carboxylic acid anhydride to act as the acylating agent in a reaction involving the dinitrobenzoate, it would typically require activation or proceed via a transesterification-type mechanism under specific catalytic conditions.
The chemoselectivity of such a reaction would be a critical consideration. The dinitrobenzoate group makes the menthyl ester a good leaving group, which could facilitate a transesterification reaction where a different carboxylate from an anhydride displaces the dinitrobenzoate group. Lewis acids are often employed to catalyze such transesterification reactions by activating the carbonyl group of the ester, further enhancing its electrophilicity. The general mechanism for a Lewis acid-catalyzed transesterification is depicted below:
Table 1: Plausible Reaction Parameters for Lewis Acid-Catalyzed Transesterification
| Parameter | Condition |
|---|---|
| Lewis Acid Catalyst | TiCl4, Sc(OTf)3, Bi(OTf)3 |
| Carboxylic Anhydride | Acetic Anhydride, Propionic Anhydride |
| Solvent | Dichloromethane, Toluene |
| Temperature | Room Temperature to 80 °C |
This table represents plausible conditions based on general principles of Lewis acid-catalyzed transesterification and not on specific reported examples for this compound.
Applications in the Synthesis of Related Esters and Intermediate Compounds
The primary application of the dinitrobenzoate moiety in compounds like this compound lies in its utility as a leaving group in nucleophilic acyl substitution reactions to generate other esters. This process, known as transesterification, allows for the conversion of the dinitrobenzoate ester into a variety of other menthyl esters.
The general scheme for this transformation involves the reaction of this compound with a different carboxylic acid or its derivative, often in the presence of a catalyst. The 3,5-dinitrobenzoate anion is a relatively stable leaving group, which thermodynamically favors the forward reaction.
Table 2: Examples of Menthyl Ester Synthesis via Transesterification
| Reactant | Product | Catalyst |
|---|---|---|
| Carboxylic Acid | Menthyl Carboxylate | Acid (e.g., H2SO4) or Base (e.g., NaOMe) |
| Carboxylic Acid Anhydride | Menthyl Carboxylate | Lewis Acid (e.g., Zn(OAc)2) |
This table illustrates general transesterification reactions to produce menthyl esters, indicating the potential synthetic utility of this compound as a starting material.
This synthetic strategy is valuable for accessing a range of menthyl esters, which are important intermediates in the synthesis of pharmaceuticals, fragrances, and other fine chemicals. The menthyl moiety often serves as a chiral auxiliary, and the ability to easily introduce different carboxylate groups via transesterification of the dinitrobenzoate precursor is a synthetically useful tool.
Stereochemical Aspects and Chiral Recognition Studies
Methods for the Elucidation of Absolute Configuration and Stereoisomeric Purity
Determining the absolute configuration and purity of stereoisomers is crucial in chemical synthesis, particularly for pharmaceutical applications where different enantiomers can have vastly different biological activities.
One of the primary methods for separating enantiomers is to convert them into diastereomers by reacting them with a chiral derivatizing agent. The resulting diastereomers have different physical properties and can be separated using standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC).
L-(−)-menthol is frequently used as a chiral auxiliary for the resolution of racemic carboxylic acids. nih.gov By esterifying a racemic acid with L-(−)-menthol, two diastereomeric esters are formed. These diastereomers can then be separated by chromatography. For instance, the chiral resolution of a racemic carboxylic acid intermediate was successfully achieved by esterification with L-(−)-menthol, followed by chromatographic separation of the resulting diastereomers. nih.gov Preparative HPLC with a chiral column, such as a CHIRALPAK IC, allows for the clean separation of these menthyl ester diastereomers. nih.gov The separation is effective due to the distinct interactions of each diastereomer with the stationary phase of the column.
Table 1: Example of HPLC Separation of Menthyl Ester Diastereomers
| Diastereomer | Retention Time (t R ) |
|---|---|
| (2S)-isomer 9* | 7.0 min |
| (2R)-isomer 9 | 11.5 min |
Data sourced from a study on the chiral resolution of artificial glutamate (B1630785) analogs. nih.gov
Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating how much of one enantiomer is present compared to the other. Similarly, the diastereomeric ratio (dr) quantifies the relative amounts of diastereomers in a mixture. These parameters are critical for evaluating the success of an asymmetric synthesis. nih.gov
Gas chromatography (GC) using chiral capillary columns is a powerful technique for determining the enantiomeric purity of menthol (B31143). oup.comresearchgate.net This method allows for the direct determination of the d- and l-menthol (B7771125) isomer distribution with minimal sample preparation. oup.com For instance, the presence of as little as 0.01% of d-menthol in a sample of l-menthol can be detected. researchgate.net The high optical purity of naturally occurring (-)-menthol, often exceeding 99.99%, can be confirmed using such techniques. oup.com
For non-volatile derivatives like (1R,3R,4R)-(-)-3,5-Dinitrobenzoate Menthol, HPLC is more commonly employed. After separation of the diastereomeric derivatives, the ee and dr can be calculated from the relative peak areas in the chromatogram. Optical methods, such as circular dichroism (CD) spectroscopy, can also be used in conjunction with multivariate regression models to rapidly determine both ee and diastereomeric excess without the need for chromatographic separation. rsc.org
Role of Menthol Derivatives in Chiral Induction and Asymmetric Transformations
Chiral auxiliaries are compounds that are temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org Derivatives of (-)-menthol are widely used as chiral auxiliaries due to their ready availability and the effective steric hindrance provided by their cyclohexane (B81311) framework. researchgate.net
While this compound is primarily an intermediate used for analysis and separation, it originates from (-)-menthol, a cornerstone chiral auxiliary. cymitquimica.com The menthyl group itself is the active component in directing stereochemistry. For example, menthyl esters have been used in asymmetric cycloaddition reactions. nih.gov The bulky menthyl group effectively blocks one face of the molecule, forcing an incoming reagent to attack from the less hindered side, thus leading to a specific stereoisomer. researchgate.net For instance, the reaction of Grignard reagents with the glyoxylate (B1226380) ester of 8-phenylmenthol, a derivative of menthol, yields α-hydroxyesters with excellent levels of asymmetric induction (98.1–99.4% ee). researchgate.net After the desired stereocenter is created, the menthol auxiliary can be cleaved and recovered.
A fascinating application of menthol derivatives is their use to induce chirality in otherwise achiral inorganic nanostructures. mdpi.com When chiral molecules, such as menthol derivatives, bind to the surface of semiconductor nanocrystals, they can impart their chirality to the entire nanostructure. mdpi.comresearchgate.net
Recent research has shown that enantiopure menthol derivatives can induce significant chirality in atomically thin CdSe nanoplatelets. nih.gov A novel chiral ligand, L-(−)/D-(+)-menthyl thioglycolate, was synthesized from L-(−)/D-(+)-menthol and attached to the surface of the nanoplatelets. researchgate.netresearchgate.net This resulted in the nanoplatelets exhibiting preferential absorption of circularly polarized light, a phenomenon measured by circular dichroism (CD) spectroscopy. mdpi.comnih.gov The menthol fragment, with its three stereocenters, acts as the source of chirality, which is transferred to the semiconductor core, leading to distinct chiroptical properties. mdpi.comresearchgate.net This approach opens up possibilities for creating new chiral semiconductor materials for applications in photonics and spintronics. nih.gov
Table 2: Chiroptical Properties of CdSe Nanoplatelets with Menthol-Derived Ligands
| Ligand | Nanostructure | Measurement | Key Finding |
|---|---|---|---|
| L-(−)-menthyl thioglycolate | 2 ML CdSe NPLs | Circular Dichroism (CD) | Appearance of narrow, sign-alternating bands corresponding to excitons. nih.gov |
| D-(+)-menthyl thioglycolate | 2 ML CdSe NPLs | Circular Dichroism (CD) | Opposite sign in CD spectra compared to the L-(−) enantiomer. mdpi.com |
ML = Monolayer, NPLs = Nanoplatelets
Development and Characterization of Novel Chiral Menthol-Based Compounds
The versatility of the menthol scaffold has led to the development of a wide range of new chiral compounds with diverse applications. Researchers have synthesized and characterized novel menthol derivatives for use as chiral liquid crystals, bioactive compounds, and new chiral auxiliaries. acs.orgresearchgate.netmdpi.com
For example, a new family of chiral auxiliaries based on a conformationally restricted version of (-)-8-phenylmenthol (B56881) has been developed, showing comparable diastereoselectivity to the original. acs.orgnih.gov Other research has focused on synthesizing novel chiral ionic liquids from (-)-menthol and (-)-borneol. researchgate.net Furthermore, by integrating bioactive moieties like 1,2,4-triazole (B32235) and thioether into the menthol skeleton, new compounds with potent antifungal activity have been created. mdpi.com New N-substituted α-aminonitrile derivatives from menthol have also been synthesized and shown to have strong antibacterial effects. shd-pub.org.rs These studies highlight the ongoing importance of menthol as a readily available, chiral starting material for the synthesis of new functional molecules. researchgate.net
Synthesis of Chiral Ionic Liquids Derived from Menthol
Chiral Ionic Liquids (CILs) are a class of molten salts that possess chirality, making them valuable as chiral solvents or catalysts in asymmetric reactions. The synthesis of CILs often involves the incorporation of a chiral moiety, such as (-)-menthol, into the cationic or anionic part of the ionic liquid.
One common approach involves the modification of (-)-menthol to introduce a functional group that can be further reacted to form an imidazolium (B1220033) salt. For instance, new chiral protic imidazolium salts have been synthesized using (1R,2S,5R)-(−)-menthol as the chiral starting material. nih.gov The synthesis typically involves the introduction of the menthol substituent into an imidazolium cation, followed by anion exchange to generate a variety of ionic liquids with different properties. nih.gov
A general synthetic route can be outlined as follows:
Functionalization of (-)-Menthol: The hydroxyl group of (-)-menthol is reacted to introduce a linker that can be attached to a heterocyclic core, such as imidazole.
Quaternization: The resulting menthol-functionalized intermediate is then reacted with a suitable reagent to form the desired cationic structure, for example, an imidazolium or pyridinium (B92312) salt.
Anion Exchange (Metathesis): The initial anion, often a halide, is exchanged for other anions like hexafluorophosphate (B91526) (PF6-), tetrafluoroborate (B81430) (BF4-), or bis(trifluoromethylsulfonyl)imide (NTf2-) to fine-tune the physicochemical properties of the CIL. nih.govresearchgate.net
Researchers have successfully synthesized a range of these menthol-based CILs and characterized their properties, including thermal stability and solubility. nih.gov These properties are crucial for their potential application as chiral solvents in various chemical transformations.
Table 1: Examples of Chiral Ionic Liquids Derived from (-)-Menthol
| Cation Structure | Anion |
| 1-H-3-[(1R,2S,5R)-(−)-menthoxymethyl]imidazolium | Chloride (Cl⁻) |
| 1-H-3-[(1R,2S,5R)-(−)-menthoxymethyl]imidazolium | Hexafluorophosphate (PF₆⁻) |
| 1-H-3-[(1R,2S,5R)-(−)-menthoxymethyl]imidazolium | Trifluoromethanesulfonate (OTf⁻) |
| 1-H-3-[(1R,2S,5R)-(−)-menthoxymethyl]imidazolium | Bis(trifluoromethylsulfonyl)imide (NTf₂⁻) |
This table is illustrative and based on derivatives of (-)-menthol.
Chiral Pyrrolidinium (B1226570) Salts and Related Quaternary Ammonium (B1175870) Derivatives from Menthol
Similar to chiral ionic liquids, chiral quaternary ammonium salts derived from (-)-menthol have been synthesized and investigated for their potential in chiral recognition. These compounds feature a central nitrogen atom bonded to four organic groups, with at least one of them being the chiral menthol moiety.
The synthesis of chiral pyrrolidinium salts from (-)-menthol has been reported, demonstrating a viable pathway to new chiral compounds. researchgate.net The synthetic strategy typically involves the following steps:
Preparation of a Menthyl-Containing Alkylating Agent: (-)-Menthol is converted into a reactive intermediate that can be used to alkylate a nitrogen-containing heterocycle.
Quaternization of a Pyrrolidine (B122466) Derivative: The menthyl-containing alkylating agent is then reacted with a suitable pyrrolidine derivative to form the chiral quaternary ammonium salt.
The resulting chiral pyrrolidinium salts have been characterized using various spectroscopic techniques to confirm their structure and purity. researchgate.net The choice of the anion can also be varied to modify the properties of these salts.
Table 2: Synthesis Path of Chiral Pyrrolidinium Salts from (-)-Menthol
| Step | Description |
| 1 | Conversion of (-)-menthol to a suitable leaving group. |
| 2 | Nucleophilic substitution with a pyrrolidine derivative. |
| 3 | Anion exchange to introduce different counter-ions. |
This table outlines a general synthetic approach for derivatives of (-)-menthol.
The development of these chiral compounds derived from the readily available and inexpensive chiral pool of (-)-menthol highlights a significant area of research in asymmetric synthesis and catalysis. While direct studies on this compound in these specific applications are yet to be reported, the established methodologies for its parent compound provide a solid foundation for future investigations into the potential of this and other menthol derivatives in the design of new chiral materials.
Reactivity Profiles and Mechanistic Investigations
Solvolysis Kinetics and Reaction Mechanisms of Dinitrobenzoate Esters
Solvolysis, a reaction where the solvent acts as the nucleophile, is a fundamental process for studying reaction mechanisms and the stability of intermediates. For esters like menthyl dinitrobenzoate, solvolysis typically involves the cleavage of the ester linkage, proceeding through various potential pathways.
The rate and mechanism of solvolysis are highly sensitive to the structure of the substrate. In the case of dinitrobenzoate esters, both the alcohol (menthol) and the acid (3,5-dinitrobenzoic acid) components influence reactivity.
Studies on the solvolysis of various benzoate (B1203000) esters have established clear structure-reactivity correlations. The electronic nature of substituents on the benzene (B151609) ring significantly impacts the reaction rate. Kinetic studies on the nucleophilic substitution reactions of substituted phenyl benzoates show that electron-withdrawing groups on the acyl portion enhance the reactivity by increasing the electrophilicity of the carbonyl carbon. researchgate.netpsu.edu Conversely, electron-donating groups decrease the rate. This relationship can be quantified using Hammett plots, which correlate reaction rates with substituent constants (σ). For the reactions of 4-nitrophenyl X-substituted benzoates with various nucleophiles, Hammett plots often show linear relationships, confirming these electronic effects. nih.gov
The structure of the alkyl group (the menthyl group in this case) is also critical. Solvolysis of esters with secondary alkyl groups, like menthol (B31143), can proceed through mechanisms with carbocation-like character, such as the SN1 pathway. youtube.com The stability of the potential secondary carbocation formed from the menthyl group influences the reaction rate. Factors like steric hindrance around the reaction center also play a significant role; bulkier substrates may favor unimolecular pathways (SN1) over bimolecular ones (SN2) due to steric inhibition of the backside attack required for the latter. youtube.com
The table below illustrates the relative rates of solvolysis for tert-butyl chloride in various solvents, highlighting the profound effect of solvent polarity and ionizing power on reactions proceeding through carbocation intermediates, which is relevant to the solvolysis of secondary esters like menthyl dinitrobenzoate.
| Solvent | Dielectric Constant (ε) | Relative Rate |
|---|---|---|
| Acetic acid | 6 | 1 |
| Methanol | 33 | 4 |
| Formic acid | 58 | 150,000 |
| Water | 78 | 8,000,000 |
Data adapted from studies on the effect of solvent polarity on SN1 solvolysis rates. libretexts.org
The solvolysis of secondary esters, particularly in polar, ionizing solvents, often involves the formation of carbocationic intermediates. vaia.com For (1R,3R,4R)-(-)-3,5-Dinitrobenzoate Menthol, departure of the 3,5-dinitrobenzoate (B1224709) leaving group would generate a secondary carbocation on the menthyl framework. vaia.com
These intermediates are highly reactive and can undergo several subsequent transformations:
Nucleophilic Attack: The carbocation can be trapped by a solvent molecule (e.g., water, alcohol) or another nucleophile present in the reaction mixture to form the final product. nih.gov
Elimination: Loss of a proton from a carbon adjacent to the positive charge can lead to the formation of alkenes (e.g., menthenes).
Rearrangement: Carbocation intermediates are prone to rearrangements, such as hydride or alkyl shifts, to form more stable carbocations. vaia.com For instance, the initial secondary carbocation in the menthyl system could rearrange to a more stable tertiary carbocation, leading to a mixture of products. vaia.com
The solvolysis of menthol derivatives is a classic system for studying these rearrangements. vaia.com The fate of the intermediate is often a competition between these pathways, with the product distribution depending on the reaction conditions, solvent, and the stability of the various possible intermediates and products.
Furthermore, the concept of ion pairs is crucial in understanding these mechanisms. The initially formed carbocation and the dinitrobenzoate anion may exist as a tight ion pair or a solvent-separated ion pair before dissociating into free ions. nih.govmarquette.edupsu.edu Reactions can occur at any of these stages, influencing the stereochemical outcome of the reaction. For example, reaction within a tight ion pair might lead to retention of configuration, while reaction of a fully solvated, free carbocation would likely result in racemization.
Influence of the 3,5-Dinitrobenzoate Group on Chemical Reactivity
The 3,5-dinitrobenzoate moiety is not merely a passive leaving group; its strong electronic properties significantly modulate the reactivity of the entire molecule.
The two nitro groups (-NO₂) on the benzoate ring are powerful electron-withdrawing groups, acting through both inductive and resonance effects. lasalle.edustudymind.co.uk This has several important consequences for the ester's reactivity:
Increased Electrophilicity: The electron-withdrawing nature of the dinitrophenyl group pulls electron density away from the ester's carbonyl carbon. This makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. This effect is a key principle in acyl group transfer reactions. psu.edu
Stabilization of the Leaving Group: During ester cleavage where the acyl-oxygen bond is broken (BAc2 mechanism), the nucleophile attacks the carbonyl carbon. masterorganicchemistry.com In reactions where the alkyl-oxygen bond cleaves (SN1 or SN2), the 3,5-dinitrobenzoate anion acts as the leaving group. The negative charge on the resulting carboxylate anion is stabilized by the electron-withdrawing nitro groups, making it a better leaving group compared to an unsubstituted benzoate. This enhanced stability of the conjugate base facilitates the departure of the leaving group, thereby accelerating reactions that involve its cleavage. libretexts.org
Ester Stability: While the enhanced electrophilicity of the carbonyl carbon makes the ester more reactive towards nucleophiles (e.g., in base-catalyzed hydrolysis), the strong C-O sigma bond itself is not inherently weak. libretexts.orgwikipedia.org The stability of the ester is context-dependent; it is more "stable" in the absence of nucleophiles but more "reactive" in their presence. Kinetic studies of the alkaline hydrolysis of various esters have shown that those with electron-withdrawing groups on the acyl portion hydrolyze significantly faster. acs.org
The table below summarizes the effect of substituents on the benzoic acid moiety on the rate of hydrolysis, illustrating the impact of electron-withdrawing groups.
| Substituent (X) on X-C₆H₄COOR | Relative Rate of Hydrolysis |
|---|---|
| 4-OCH₃ | ~0.2 |
| H | 1 |
| 4-Cl | ~3.7 |
| 4-NO₂ | ~29 |
| 3,5-(NO₂)₂ | Very High |
Data are generalized from Hammett-type correlations for ester hydrolysis. researchgate.netnih.gov
Reactivity in Specialized Chemical Systems
Beyond standard solvolysis and hydrolysis, the structural features of this compound allow it to participate in more specialized transformations.
The presence of nitroaromatic systems and ester functionalities opens avenues for reactivity under radical conditions. While direct studies on menthyl dinitrobenzoate in this context are specific, the reactivity of its components can be inferred from established principles.
Nitroaromatic compounds can participate in radical reactions, often initiated by single-electron transfer (SET) processes. The nitro group can be reduced to a radical anion, which can then undergo further reactions. The high energy density conferred by the nitro groups is a reason why dinitrobenzoate derivatives are explored in materials science. ontosight.ai
More synthetically relevant is the use of ester functionalities as precursors for radical generation. For example, in the Barton-McCombie deoxygenation, an alcohol is converted to a thiocarbonyl ester (like a xanthate), which then reacts with a radical initiator (e.g., from AIBN) and a hydrogen atom source (e.g., Bu₃SnH) to deoxygenate the alcohol via a radical intermediate. libretexts.org While the dinitrobenzoate itself is not the typical group used, similar transformations that proceed via C-O bond cleavage could potentially be adapted.
The dinitrobenzoate group can also serve as a directing or activating group in site-selective functionalization reactions. The electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution (SNAr) if a suitable leaving group is also present on the ring. researchgate.net More broadly, the predictable electronic environment of the dinitroaromatic system can be used to influence the regioselectivity of reactions on the substrate. rsc.org While C-H functionalization on the dinitrobenzoate ring itself is challenging due to its deactivation, the ester can be used as a handle to deliver reagents to other parts of the menthol skeleton in complex synthetic sequences.
Reactions with Biological Substrates (e.g., Creatinine) for Analytical Method Development
The reactivity of 3,5-dinitrobenzoate esters with specific biological substrates has been leveraged for the development of analytical methods for quantifying these substrates in biological matrices. A notable example is the reaction with creatinine (B1669602), a significant biomarker for renal function. While specific studies on the reaction of this compound with creatinine are not extensively documented in peer-reviewed literature, the underlying chemistry of the 3,5-dinitrobenzoate moiety's reaction with creatinine is well-established through studies involving other esters, such as methyl-3,5-dinitrobenzoate. nih.govnih.govnih.gov It is scientifically plausible that the menthyl ester would follow a similar reaction pathway, driven by the electrophilic nature of the dinitrophenyl ring and the nucleophilic character of creatinine in an alkaline environment.
The reaction between a 3,5-dinitrobenzoate ester and creatinine in a highly alkaline medium results in the formation of a colored product, which can be quantified spectrophotometrically. nih.gov This reaction forms the basis of an alternative to the commonly used Jaffe reaction (alkaline picrate (B76445) method) for creatinine determination, offering potential advantages in terms of specificity and reduced interference from other biomolecules. nih.govnih.gov
Mechanistically, the reaction is understood to proceed via a nucleophilic attack by the creatinine anion on the electron-deficient aromatic ring of the 3,5-dinitrobenzoate. The presence of a strong base, such as tetramethylammonium (B1211777) hydroxide (B78521) or sodium hydroxide, is crucial for the deprotonation of creatinine, thereby increasing its nucleophilicity. nih.govpsu.edu The resulting intermediate subsequently rearranges to form a stable, colored complex. The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), which enhances the reaction rate. nih.govnih.gov
Research on methyl-3,5-dinitrobenzoate has demonstrated that this method exhibits a good correlation with established automated alkaline picrate procedures for serum creatinine determination. nih.gov Furthermore, the use of 3,5-dinitrobenzoates has been shown to be less susceptible to interference from common agents found in serum compared to the picrate method. nih.gov In some variations of the method, the reaction between creatinine and 3,5-dinitrobenzoate under alkaline conditions can also produce a fluorescent product, allowing for highly sensitive fluorometric determination. nih.gov
The development of analytical methods based on this chemistry involves optimizing various parameters, including the concentration of the 3,5-dinitrobenzoate reagent, the type and concentration of the base, the solvent system, and the reaction time and temperature. The linearity of the response to varying creatinine concentrations is a key performance characteristic that is evaluated during method validation.
Detailed Research Findings from Analogous Compounds
Studies on methyl-3,5-dinitrobenzoate provide valuable insights into the potential application of this compound in similar analytical methods. The following table summarizes typical performance characteristics of a creatinine assay using methyl-3,5-dinitrobenzoate.
| Parameter | Finding | Reference |
| Reagent System | Methyl-3,5-dinitrobenzoate and tetramethylammonium hydroxide in 50% methyl sulfoxide | nih.gov |
| Correlation | Excellent correlation with manual and automated alkaline picrate procedures | nih.gov |
| Sensitivity | Comparable to alkaline picrate procedures | nih.gov |
| Precision (Day-to-day) | Coefficient of Variation: 2.9-3.8% | nih.gov |
| Precision (Within day) | Coefficient of Variation: 1.5-2.1% | nih.gov |
| Linearity | Standard curve is linear beyond 20 mg/dl creatinine | nih.gov |
| Interference | Less than one half as susceptible to a combination of known interfering agents compared to the picrate method | nih.gov |
It is important to note that while the menthyl ester is expected to exhibit similar reactivity, the bulkier menthyl group might influence the reaction kinetics and the optimal reaction conditions. Further empirical studies would be necessary to fully characterize the reaction of this compound with creatinine and to validate its use in a quantitative analytical method. The chiral nature of the menthyl group could also potentially be exploited for stereoselective reactions or analyses, although this application in the context of creatinine has not been reported.
Advanced Spectroscopic and Structural Characterization
X-ray Crystallography and Solid-State Structural Determination
Determination of Crystal System, Space Group, and Unit Cell Parameters
The crystal structure of 3,5-dinitrobenzoate (B1224709) esters is typically resolved using single-crystal X-ray diffraction. This technique provides precise information about the arrangement of molecules in the crystal lattice. For the model compound, Methyl 3,5-dinitrobenzoate, the crystallographic parameters have been determined as follows. researchgate.net
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.218(2) |
| b (Å) | 8.013(3) |
| c (Å) | 16.357(6) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 945.7(6) |
| Z | 4 |
Data for Methyl 3,5-dinitrobenzoate, presented as a representative example. researchgate.net
Analysis of Bond Lengths, Bond Angles, and Torsion Angles
The molecular geometry of 3,5-dinitrobenzoate esters reveals key structural features. The benzene (B151609) ring is essentially planar, though the nitro groups and the carboxylate group often exhibit slight rotation out of the ring plane. researchgate.netresearchgate.net In Isobutyl 3,5-dinitrobenzoate, for instance, the nitro groups form dihedral angles of 9.4(5)° and 10.3(5)° with the benzene ring. researchgate.net This slight twisting is a common feature in such compounds.
The bond lengths and angles within the 3,5-dinitrobenzoate moiety are consistent with those found in related aromatic nitro compounds and esters.
| Bond/Angle | Representative Value (Å or °) |
| C-N (nitro) | ~1.48 Å |
| C=O (carbonyl) | ~1.21 Å |
| O-C-O (ester) | ~116° |
Values are typical for 3,5-dinitrobenzoate esters. researchgate.netresearchgate.net
Investigation of Intermolecular Interactions and Crystal Packing
The crystal packing of 3,5-dinitrobenzoate derivatives is governed by a network of non-covalent interactions. The electron-deficient dinitro-substituted benzene ring and the polar nitro and carbonyl groups are key drivers of the supramolecular assembly. mdpi.com
Key interactions include:
π-π Stacking: The aromatic rings of the dinitrobenzoate groups often stack on top of each other, contributing significantly to the stability of the crystal lattice. researchgate.netresearchgate.net
C-H···O Hydrogen Bonds: Non-classical hydrogen bonds between carbon-hydrogen donors (from both the aromatic ring and the alcohol moiety) and oxygen acceptors (from the nitro and carbonyl groups) are prevalent, linking molecules into chains or more complex three-dimensional networks. researchgate.netresearchgate.net
Nitro Group Interactions: Interactions involving the nitro groups, such as N-O···π interactions, can also play a role in stabilizing the crystal structure. mdpi.com
Chiroptical Spectroscopy for Optical Activity and Chirality Assessment
Chiroptical techniques are essential for confirming the chirality and absolute configuration of enantiomerically pure compounds like (1R,3R,4R)-(-)-3,5-Dinitrobenzoate Menthol (B31143).
Circular Dichroism (CD) Spectroscopy and its Application in Chiral Systems
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. odinity.com It is an invaluable tool for studying chiral systems. For the target molecule, the chirality originates from the menthol portion. While menthol itself lacks a strong chromophore for CD analysis in the accessible UV-Vis range, its derivative, (1R,3R,4R)-(-)-3,5-Dinitrobenzoate Menthol, contains the strongly absorbing dinitrobenzoate group. odinity.com
The interaction of this chromophore with the chiral menthol backbone induces a CD signal. The resulting CD spectrum is characteristic of the specific enantiomer and can be used to:
Confirm the absolute configuration of the menthol moiety by comparing the experimental spectrum with theoretical calculations or spectra of known standards. nih.govresearchgate.netnih.gov
Assess the enantiomeric purity of the sample.
Study the conformational preferences of the molecule in solution.
Studies on other chiral menthol derivatives have demonstrated the appearance of distinct bands in the CD spectra corresponding to the electronic transitions of the attached chromophore, confirming the induction of chirality. nih.govresearchgate.netnih.gov
UV-Visible Spectroscopy for Spectroscopic Chiral Discrimination
Standard UV-Visible spectroscopy measures the absorption of light across ultraviolet and visible wavelengths. While not inherently sensitive to chirality itself, it plays a crucial role in the analysis of chiral molecules through derivatization. wikipedia.org
Alcohols like menthol are often transparent in the near-UV range. The process of converting menthol into its 3,5-dinitrobenzoate ester attaches a potent chromophore (the dinitrobenzoyl group) to the molecule. sciepub.comhansshodhsudha.com This is a widely used technique in organic chemistry to create crystalline derivatives of alcohols for identification via melting point, but it also serves a spectroscopic purpose. wikipedia.orgsciepub.com
The 3,5-dinitrobenzoate group has strong absorption bands in the UV region, typically between 200-300 nm. nih.gov By tagging the chiral menthol with this chromophore, its presence and concentration can be easily monitored using a standard UV-Vis spectrophotometer. This derivatization is a key step that enables other forms of analysis, including chiroptical methods like CD spectroscopy and chromatographic separations where a UV detector is employed for enantiomer resolution. researchgate.net
Applications in Advanced Organic Synthesis and Materials Science Research
Strategic Utilization as a Key Synthetic Intermediate
The defined stereochemistry of (1R,3R,4R)-(-)-3,5-Dinitrobenzoate Menthol (B31143) makes it a powerful chiral auxiliary and intermediate in asymmetric synthesis, guiding the formation of specific stereoisomers in the construction of complex molecular architectures.
(1R,3R,4R)-(-)-3,5-Dinitrobenzoate Menthol is utilized as a synthetic intermediate in the preparation of other menthol stereoisomers. It is specifically cited as an intermediate in the synthesis of (±)-Neoisomenthol, demonstrating its role in accessing different spatial arrangements of the menthane framework. cymitquimica.com The process typically involves leveraging the ester to perform chemical transformations that alter the stereocenters of the parent menthol molecule.
In the field of cannabinoid synthesis, chiral monoterpenoids from the "chiral pool," including derivatives of menthol, are fundamental starting materials for achieving stereoselective synthesis of complex molecules like tetrahydrocannabinol (THC) and cannabidiol (B1668261) (CBD). researchgate.net For instance, the asymmetric cyclization of neral, a precursor to menthol isomers, can yield (1R,6S)-trans-isopiperitenol, a valuable chiral building block for producing enantiomerically enriched cannabinoids and menthol derivatives. researchgate.net The use of such chiral precursors is a favored strategy for establishing the correct stereochemistry required for the biological activity of cannabinoids. researchgate.net
The utility of menthol-derived esters extends to the synthesis and modification of other classes of natural products and their analogs. L-menthol (B7771125) is employed as a chiral auxiliary for the resolution of racemic carboxylic acid intermediates. researchgate.net This strategy involves esterification of a racemic acid with L-menthol to form a mixture of diastereomeric menthyl esters. These diastereomers, having different physical properties, can then be separated. researchgate.netresearchgate.net
This approach has been successfully applied in the enantiospecific synthesis of artificial glutamate (B1630785) analogs, which are complex, biologically active molecules. researchgate.net After separation of the diastereomeric menthyl esters, the chiral auxiliary (menthol) is cleaved, yielding the enantiomerically pure carboxylic acid, which is then advanced to the final natural product analog. This methodology highlights how menthol-derived esters serve as transient, yet crucial, precursors for obtaining enantiopure complex molecules.
Derivatization for Enhanced Analytical Resolution and Purification
The 3,5-dinitrobenzoate (B1224709) moiety of the title compound is a key functional group used in classical and modern analytical chemistry to facilitate the identification, separation, and purification of chiral and achiral molecules.
The derivatization of alcohols with 3,5-dinitrobenzoyl chloride to form 3,5-dinitrobenzoate esters is a classic method in qualitative organic analysis. missouri.eduhansshodhsudha.com Alcohols, which are often liquids or low-melting solids, are converted into solid, crystalline ester derivatives with sharp, well-defined melting points. wikipedia.orgproquest.com By comparing the experimentally determined melting point of the derivative with known literature values, the structure of the unknown alcohol can be identified. missouri.eduquizlet.com
The 3,5-dinitrobenzoate derivatives are often preferred over other derivatives (like 4-nitrobenzoates) because they tend to have higher melting points, which can be more accurately measured. wikipedia.org This technique provides a reliable and straightforward method for the structural confirmation of alcohols. sciepub.com
Table 1: Melting Points of 3,5-Dinitrobenzoate Derivatives for Various Alcohols
| Alcohol | Melting Point of 3,5-Dinitrobenzoate Ester (°C) |
|---|---|
| Methanol | 107-109 |
| Ethanol | 93 |
| 1-Propanol | 74 |
| 2-Propanol | 123 |
| Cyclopentanol | 115 |
Data sourced from multiple chemical references. wikipedia.orgquizlet.comsciencemadness.orgsigmaaldrich.com
In modern analytical chemistry, derivatization is a key strategy for enhancing chromatographic separations. The formation of diastereomeric esters by reacting a chiral resolving agent, such as (-)-menthol, with a racemic mixture of carboxylic acids allows for their separation on standard achiral chromatography columns. researchgate.net Similarly, reacting a racemic alcohol with a chiral acid can achieve the same outcome.
Furthermore, the 3,5-dinitrobenzoate group itself is instrumental in facilitating the separation of enantiomers by high-performance liquid chromatography (HPLC). researchgate.net Derivatizing racemic alcohols with an achiral reagent like 3,5-dinitrobenzoyl chloride allows for their separation on a chiral stationary phase (CSP). scirp.orgscirp.org The dinitrobenzoyl group provides strong π-π stacking and dipole-dipole interactions with the CSP, which are often crucial for achieving effective chiral recognition and separating the enantiomers. scirp.org Paper chromatography has also been used to separate the 3,5-dinitrobenzoates of volatile alcohols. nih.gov
Contributions to the Development of Chiral Materials and Catalysts
The structural components of this compound have influenced the design and development of specialized materials used for chiral separations. The N-(3,5-dinitrobenzoyl) moiety is a cornerstone in the construction of a widely used class of chiral stationary phases known as Pirkle-type columns. scirp.org
For example, chiral selectors based on N-(3,5-dinitrobenzoyl)-D-phenylglycine are covalently bonded to a silica (B1680970) support to create CSPs capable of separating the enantiomers of a wide range of compounds. researchgate.netnih.gov The effectiveness of these materials relies on the chiral recognition mechanism, where the 3,5-dinitrobenzoyl unit acts as a π-acceptor, engaging in charge-transfer and π-π stacking interactions with the analyte. This demonstrates a significant contribution of the dinitrobenzoyl functional group to the field of chiral materials, enabling advancements in enantioselective analysis and purification, which are critical in the pharmaceutical industry and academic research. nih.gov
Ligand Design for Asymmetric Catalysis
This compound, a compound combining a chiral scaffold with a sterically demanding and electronically distinct aromatic system, presents potential as a chiral ligand in asymmetric catalysis. The menthol backbone provides a well-defined three-dimensional structure, which is a crucial feature for inducing enantioselectivity in catalytic transformations. The strategic placement of its functional groups allows for coordination with a metal center, creating a chiral environment that can effectively discriminate between enantiotopic faces or groups of a prochiral substrate.
The 3,5-dinitrobenzoate moiety, with its electron-withdrawing nitro groups, significantly influences the electronic properties of the ligand. This electronic feature can modulate the reactivity of the catalytic center, a key aspect in optimizing catalytic activity and selectivity. While direct applications of this compound as a ligand in asymmetric catalysis are not extensively documented, the principles of ligand design suggest its potential utility. The combination of a rigid chiral framework and tunable electronic properties are desirable characteristics for the development of novel catalysts for a range of asymmetric reactions, including hydrogenations, carbon-carbon bond-forming reactions, and cycloadditions.
Further research into the coordination chemistry of this compound with various transition metals could unveil new catalytic systems with unique reactivity and selectivity profiles. The modular nature of its synthesis, allowing for modifications to both the menthol and the dinitrobenzoate components, offers a pathway to a library of related ligands for screening in various asymmetric catalytic processes.
Components in Chiral Recognition Systems and Sensors
The distinct structural features of this compound make it a valuable component in the design of chiral recognition systems and sensors. The principle of chiral recognition relies on the differential interaction between a chiral host and the enantiomers of a chiral guest molecule. The 3,5-dinitrobenzoyl group in this compound is a well-established π-acidic moiety, capable of engaging in strong π-π stacking interactions with π-basic aromatic rings of an analyte. researchgate.net
These non-covalent interactions, in conjunction with steric repulsions and potential hydrogen bonding, contribute to the formation of diastereomeric complexes with differing stabilities. This difference in stability is the basis for enantiomeric discrimination. For instance, in chromatographic applications, when this compound or similar structures are incorporated into a chiral stationary phase (CSP), they can effectively separate racemic mixtures. researchgate.netnih.gov The menthol backbone provides the necessary chirality and conformational rigidity to create a selective binding pocket.
In the context of chiral sensors, the interaction of the 3,5-dinitrobenzoate unit with a chiral analyte can lead to a measurable change in a physical property, such as fluorescence or a shift in nuclear magnetic resonance (NMR) signals. nih.gov This allows for the quantitative determination of the enantiomeric excess of a sample. The combination of the chiral menthyl scaffold and the dinitrobenzoate signaling unit within a single molecule is a strategic design for creating effective chiroptical sensors.
| Interaction Type | Contributing Moiety | Role in Chiral Recognition |
| π-π Stacking | 3,5-Dinitrobenzoate | Primary interaction for binding aromatic analytes. |
| Steric Repulsion | Menthol Backbone | Creates a specific 3D environment for selective binding. |
| Dipole-Dipole Interactions | Nitro Groups | Enhance the binding affinity and selectivity. |
Inducing Helical Structures in Advanced Materials
The induction of helical chirality in synthetic polymers and other advanced materials is a significant area of research, with applications in optics, electronics, and catalysis. Chiral molecules, often referred to as chiral dopants, can be used to bias the helicity of a material, leading to the preferential formation of one helical screw sense over the other. This compound, with its inherent chirality and rigid structure, is a candidate for such applications.
While the direct use of this specific compound in inducing helicity is not widely reported, derivatives of menthol have been successfully employed in the synthesis of chiral liquid crystals and polymers. researchgate.net The bulky and conformationally restricted nature of the menthol unit can effectively transfer its chiral information to a larger molecular assembly. The 3,5-dinitrobenzoate group can further influence the intermolecular interactions, such as π-stacking, which can play a role in the formation and stabilization of helical structures.
Computational Chemistry and Theoretical Investigations
Quantum Mechanical Calculations for Molecular Geometry and Electronic Structure (e.g., DFT)
Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in determining the optimal three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons (electronic structure) for (1R,3R,4R)-(-)-3,5-Dinitrobenzoate Menthol (B31143).
Molecular Geometry: DFT calculations are used to find the lowest energy conformation of the molecule. For the menthol moiety, the cyclohexane (B81311) ring is known to adopt a stable chair conformation with the large isopropyl and 3,5-dinitrobenzoate (B1224709) groups in equatorial positions to minimize steric hindrance. Calculations optimize bond lengths, bond angles, and dihedral angles to achieve a geometry that corresponds to a minimum on the potential energy surface.
Electronic Structure: The electronic properties of the molecule are dictated by the interplay between the electron-rich menthol backbone and the electron-deficient 3,5-dinitrobenzoate ring. The two nitro groups (-NO₂) are powerful electron-withdrawing groups, which significantly lowers the electron density on the aromatic ring. This makes the ring a "π-acceptor," a crucial feature for its role in molecular interactions.
DFT calculations are used to determine key electronic parameters:
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy of the LUMO is typically localized on the dinitrobenzoate ring, indicating its susceptibility to nucleophilic attack. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution. For this molecule, the map would show negative potential (red/yellow) around the oxygen atoms of the nitro and carbonyl groups, indicating regions prone to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms.
Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and electrophilicity index can be calculated to quantify the molecule's reactivity. researchgate.net
| Calculated Parameter | Typical Significance | Predicted Characteristics for (1R,3R,4R)-(-)-3,5-Dinitrobenzoate Menthol |
|---|---|---|
| HOMO Energy | Energy of the outermost electrons; relates to electron-donating ability. | Localized primarily on the menthol portion. |
| LUMO Energy | Energy of the lowest available electron orbital; relates to electron-accepting ability. | Low energy, localized on the π-system of the 3,5-dinitrobenzoate ring. |
| HOMO-LUMO Gap | Indicator of chemical reactivity and kinetic stability. | A relatively moderate gap, suggesting potential for charge-transfer interactions. |
| Molecular Electrostatic Potential (MEP) | Visual map of charge distribution. | Highly negative potential on nitro and carbonyl oxygens; electron-deficient aromatic ring. |
Modeling of Chiral Recognition Mechanisms and Interactions
The distinct stereochemistry of the menthol portion combined with the electronic properties of the 3,5-dinitrobenzoate group makes this compound a subject of interest for studying chiral recognition. Computational modeling is essential for elucidating the specific non-covalent interactions that allow a chiral molecule to differentiate between the enantiomers of another chiral compound.
The mechanism is often explained by the "three-point interaction model". researchgate.net For effective chiral recognition, a combination of interactions is necessary, creating a significant energy difference between the diastereomeric complexes formed with two different enantiomers. For this compound, these interactions typically include:
π-π Stacking: The electron-deficient 3,5-dinitrobenzoate ring can stack with electron-rich aromatic rings of an analyte. researchgate.netnih.gov The strength of this interaction is a key component of the recognition process.
Hydrogen Bonding: The oxygen atoms of the ester's carbonyl and nitro groups can act as hydrogen bond acceptors.
Steric Repulsion: The bulky, well-defined three-dimensional structure of the menthol backbone creates steric hindrances that favor the binding of one enantiomer over another.
Molecular dynamics simulations and docking studies are used to model the formation of these transient diastereomeric complexes. By calculating the binding free energies for competing complexes, researchers can predict which enantiomer will bind more strongly, thus rationalizing the observed enantioselectivity in techniques like chiral chromatography. nih.gov
Conformational Analysis and Potential Energy Surface Mapping
The biological and chemical activity of a flexible molecule like this compound is highly dependent on its accessible conformations. Conformational analysis aims to identify the stable (low-energy) conformers and the energy barriers for converting between them.
A potential energy surface (PES) map is generated by systematically changing key dihedral angles and calculating the corresponding energy using quantum mechanical methods. For this molecule, the critical dihedral angles include:
Those defining the chair conformation of the cyclohexane ring.
The angle of rotation for the isopropyl group. mpg.deresearchgate.net
The angles defining the orientation of the 3,5-dinitrobenzoate group relative to the menthol ring.
| Structural Moiety | Key Dihedral Angle(s) | Predicted Low-Energy Conformation |
|---|---|---|
| Cyclohexane Ring | Ring torsions | Chair conformation |
| Substituents | C-C-C-C torsions | Isopropyl and 3,5-Dinitrobenzoate groups in equatorial positions. |
| Isopropyl Group | H-C-C-H torsion | Specific staggered rotamers are favored to minimize steric clash. mpg.de |
| Ester Linkage | C-O-C=O torsion | Planar or near-planar orientation is typical for esters. |
Reaction Pathway Analysis and Transition State Characterization
Theoretical chemistry can be used to model chemical reactions, such as the synthesis or hydrolysis of the ester. This involves mapping the reaction pathway from reactants to products and identifying the high-energy transition state (TS) that connects them.
For example, to study the alkaline hydrolysis of the ester bond, computational methods would be used to:
Locate the Transition State: Algorithms are employed to find the geometry of the TS, which is a first-order saddle point on the potential energy surface (i.e., a maximum in one direction and a minimum in all others).
Calculate Activation Energy: The energy difference between the reactants and the transition state gives the activation energy barrier (Ea), a key determinant of the reaction rate.
Perform Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it correctly connects the desired reactants and products.
Such analyses provide a detailed, step-by-step view of the bond-breaking and bond-forming processes, offering insights into the reaction mechanism that are difficult to obtain experimentally.
Prediction and Interpretation of Spectroscopic Parameters
Computational methods are widely used to predict spectroscopic data, which serves as a powerful tool for structure verification and interpretation of experimental spectra.
NMR Spectroscopy: DFT calculations can accurately predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The correlation between calculated and experimental chemical shifts can be used to confirm not only the molecular structure but also the dominant conformation in solution. mpg.de
Vibrational Spectroscopy (IR/Raman): The same DFT calculations used for geometry optimization also yield vibrational frequencies and intensities. These calculated frequencies correspond to the fundamental vibrational modes of the molecule (e.g., C=O stretch, N-O stretch, C-H bend). Comparing the theoretical spectrum with an experimental infrared (IR) or Raman spectrum helps in assigning the observed absorption bands to specific molecular motions.
This predictive power is invaluable for confirming the identity of a synthesized compound and for understanding how its structure influences its spectroscopic signature.
Future Research Trajectories
Design of Novel (1R,3R,4R)-(-)-3,5-Dinitrobenzoate Menthol (B31143) Analogues for Enhanced Performance
The synthesis and evaluation of novel analogues of (1R,3R,4R)-(-)-3,5-Dinitrobenzoate Menthol present a promising avenue for enhancing its performance in various applications. Future research should focus on systematic structural modifications to fine-tune its steric and electronic properties.
Key areas of investigation include:
Modification of the Dinitroaromatic Ring: Introducing different substituents on the aromatic ring could modulate its electron-withdrawing nature, influencing its reactivity and interaction with other molecules. For instance, the introduction of fluoro or trifluoromethyl groups could enhance its utility in certain catalytic processes.
Alteration of the Menthol Backbone: While the (1R,3R,4R) configuration is crucial for its chirality, subtle modifications to the isopropyl group or the cyclohexane (B81311) ring could lead to analogues with improved solubility or stability.
Variation of the Ester Linkage: Replacing the ester linkage with other functional groups, such as amides or ethers, could lead to novel compounds with distinct chemical properties and potential applications.
The design of these analogues will be guided by computational modeling to predict their properties before their synthesis, thereby streamlining the discovery process.
Table 1: Proposed Analogues and Their Potential Enhancements
| Analogue Structure Modification | Target Property Enhancement | Potential Application Area |
| Introduction of a third nitro group | Increased electrophilicity | Asymmetric catalysis, Derivatizing agent |
| Replacement of nitro groups with cyano groups | Altered electronic and steric profile | Chiral recognition, Liquid crystals |
| Substitution on the isopropyl group | Improved solubility in specific solvents | Homogeneous catalysis |
| Isomeric variations of the menthol backbone | Different chiral induction effects | Stereoselective synthesis |
Exploration of Green Chemistry Advancements in Synthetic Routes
The development of environmentally benign and efficient synthetic routes for this compound and its analogues is a critical future research direction. Current synthetic methods often rely on traditional reagents and solvents that may have environmental drawbacks.
Future research in this area should concentrate on:
Catalytic Esterification: Investigating novel solid acid or enzyme catalysts to replace traditional acid catalysts like sulfuric acid, thereby minimizing waste and improving reaction conditions.
Solvent-Free or Green Solvent Systems: Exploring the use of supercritical fluids, ionic liquids, or deep eutectic solvents to reduce the reliance on volatile organic compounds.
Microwave and Ultrasound-Assisted Synthesis: Utilizing these energy-efficient techniques to accelerate reaction rates and improve yields, contributing to a more sustainable process.
The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will be central to these investigations.
Table 2: Comparison of Conventional vs. Green Synthetic Approaches
| Parameter | Conventional Synthesis | Proposed Green Synthesis |
| Catalyst | Strong mineral acids (e.g., H₂SO₄) | Solid acid catalysts, enzymes |
| Solvent | Volatile organic solvents (e.g., Toluene) | Supercritical CO₂, ionic liquids, solvent-free |
| Energy Input | Conventional heating | Microwave, ultrasound irradiation |
| Waste Generation | Acidic waste, solvent waste | Minimal waste, recyclable catalyst |
Expansion of Catalytic Applications in Highly Stereoselective Transformations
The inherent chirality of this compound makes it a promising candidate for applications in asymmetric catalysis. While menthol derivatives are already used as chiral auxiliaries, the dinitrobenzoate ester itself remains underexplored as a catalyst or ligand.
Future research should aim to:
Develop Novel Chiral Ligands: Incorporating the this compound moiety into ligand scaffolds for transition metal catalysis could lead to highly efficient and stereoselective catalysts for reactions such as asymmetric hydrogenation, oxidation, and carbon-carbon bond formation.
Organocatalysis: Investigating its potential as a chiral organocatalyst, particularly in reactions that can benefit from hydrogen bonding interactions with the dinitrobenzoate group.
Immobilization on Solid Supports: Developing heterogeneous catalysts by immobilizing the chiral ester or its derivatives on solid supports like silica (B1680970) or polymers, which would facilitate catalyst recovery and reuse.
Integration in Supramolecular Chemistry and Advanced Chiral Sensing Technologies
The distinct electronic and structural features of this compound make it an attractive building block for supramolecular assemblies and a potential component in chiral sensing technologies.
Future research in this domain will involve:
Formation of Chiral Supramolecular Architectures: Exploring the self-assembly of the molecule through non-covalent interactions, such as π-π stacking and hydrogen bonding, to create well-defined chiral nanostructures with potential applications in materials science.
Chiral Recognition and Sensing: Designing and synthesizing sensor arrays that incorporate this compound for the enantioselective recognition of other chiral molecules. The dinitroaromatic ring can act as a chromophore, allowing for detection via spectroscopic methods.
Liquid Crystal Applications: Investigating the potential of its analogues to form chiral liquid crystalline phases, which are of interest for display technologies and optical devices.
Table 3: Potential Supramolecular and Sensing Applications
| Application Area | Principle of Operation | Potential Outcome |
| Chiral Sensing | Enantioselective binding leading to a detectable signal change (e.g., fluorescence, color) | Rapid and sensitive detection of enantiomeric excess |
| Supramolecular Gels | Self-assembly into fibrous networks that immobilize solvents | Novel chiral soft materials |
| Chiral Chromatography | Use as a chiral stationary phase for the separation of enantiomers | High-resolution separation of racemic mixtures |
In-depth Mechanistic Studies through Integrated Experimental and Computational Approaches
A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing its applications and designing improved derivatives. A combination of experimental and computational techniques will be essential for these investigations.
Future mechanistic studies should focus on:
Kinetic Analysis: Performing detailed kinetic studies of reactions where the compound is used as a reactant, catalyst, or chiral auxiliary to elucidate the rate-determining steps and the influence of various parameters.
Spectroscopic Interrogation: Utilizing advanced spectroscopic techniques, such as in-situ NMR and IR, to identify and characterize reaction intermediates.
Computational Modeling: Employing density functional theory (DFT) and other computational methods to model reaction pathways, transition states, and non-covalent interactions, providing insights that are often difficult to obtain experimentally.
These integrated studies will provide a comprehensive picture of the molecule's reactivity and stereochemical influence, paving the way for its rational application in various chemical transformations.
Q & A
Q. What are the standard protocols for synthesizing (1R,3R,4R)-(-)-3,5-dinitrobenzoate menthol, and how do they ensure stereochemical purity?
- Methodological Answer : The synthesis typically involves esterification of menthol with 3,5-dinitrobenzoyl chloride under anhydrous conditions. To preserve stereochemical integrity (retaining the (1R,3R,4R) configuration), reactions are conducted in inert solvents like dichloromethane at 0–5°C, with triethylamine as a base to neutralize HCl by-products. Post-reaction, the product is purified via recrystallization from ethanol, monitored by TLC (Rf ~0.5 in hexane:ethyl acetate 4:1). Confirmation of stereochemistry requires polarimetry ([α]D ≈ -50° in chloroform) and comparison with literature values .
Q. How is this compound characterized using spectroscopic techniques?
- Methodological Answer :
- IR Spectroscopy : The ester carbonyl (C=O) stretch appears at ~1720 cm⁻¹, while nitro (NO₂) asymmetric/symmetric stretches are observed at 1530–1350 cm⁻¹. Menthol’s hydroxyl group is absent, confirming successful esterification .
- ¹H NMR : Key signals include the menthol-derived isopropyl group (δ 0.8–1.2 ppm, multiplet) and aromatic protons from the 3,5-dinitrobenzoate moiety (δ 8.5–9.0 ppm, doublets). Coupling constants (e.g., J = 8.5 Hz for aromatic protons) validate the substitution pattern .
Q. What are the primary applications of this compound in academic research?
- Methodological Answer :
- Derivatization Agent : Used to enhance the volatility and detectability of alcohols in gas chromatography (GC) via esterification .
- Chiral Auxiliary : Exploits the (1R,3R,4R) configuration to study stereoselective reactions, such as asymmetric hydrogenation or enzyme-catalyzed transformations .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve the green chemistry profile of 3,5-dinitrobenzoate derivatives?
- Methodological Answer : Traditional methods use 3,5-dinitrobenzoyl chloride (synthesized via PCl₅/SOCl₂, generating toxic POCl₃ or SO₂). A greener approach reacts menthol directly with 3,5-dinitrobenzoic acid under microwave irradiation (100–120°C, 10–15 min) using H₂SO₄ as a catalyst. This reduces reaction time by 90% and eliminates hazardous by-products. Yield optimization (≥85%) requires precise temperature control and stoichiometric ratios (alcohol:acid = 1:1.2) .
Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?
- Methodological Answer : Discrepancies between X-ray diffraction (e.g., bond angles) and NMR/IR data often arise from dynamic vs. static structural features. For example:
- Dynamic Disorder : In crystallography, flexible isopropyl groups may show positional disorder, requiring refinement with split-site models.
- Solution-State Conformers : Variable-temperature NMR (VT-NMR) can identify conformers (e.g., axial vs. equatorial menthol ring) by observing signal splitting at low temperatures .
Q. How does hydrogen-bonding topology influence the crystal packing of this compound?
- Methodological Answer : Graph-set analysis (R²₂(8) motifs) reveals that nitro groups form intermolecular C–H···O bonds with adjacent menthol methyl groups, stabilizing the lattice. Synchrotron X-ray studies (e.g., 100 K data collection) are critical for resolving weak interactions. Computational tools like Mercury CSD validate packing efficiency and predict melting point correlations .
Q. What computational methods predict the reactivity of the 3,5-dinitrobenzoate group in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model the electron-deficient aromatic ring’s susceptibility to nucleophilic attack. Fukui indices identify C-4 as the most electrophilic site (f⁻ ≈ 0.15), guiding experimental design for regioselective substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
